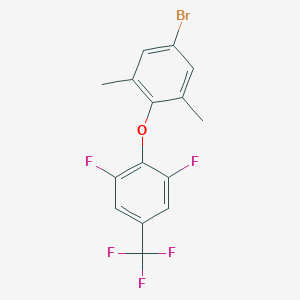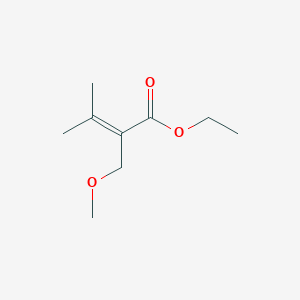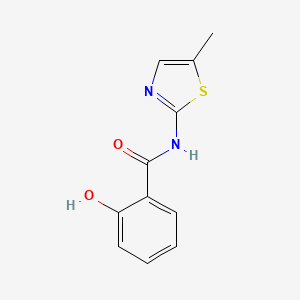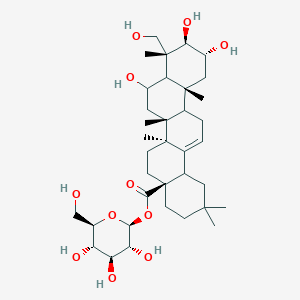
2-(1-Phenylvinyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Phenylvinyl)benzoic acid is an organic compound with the molecular formula C15H12O2 It is a derivative of benzoic acid, where the hydrogen atom at the ortho position is replaced by a 1-phenylvinyl group
准备方法
Synthetic Routes and Reaction Conditions
2-(1-Phenylvinyl)benzoic acid can be synthesized through a one-step Wittig reaction. The process involves the reaction of 2-benzoylbenzoic acid with methyltriphenylphosphonium bromide in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using the same principles as in laboratory synthesis. The key factors for industrial production would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain high yields of the desired product.
化学反应分析
Types of Reactions
2-(1-Phenylvinyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3), and an electrophile like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Benzoic acid derivatives or ketones.
Reduction: Ethyl-substituted benzoic acid.
Substitution: Various substituted benzoic acids depending on the electrophile used.
科学研究应用
2-(1-Phenylvinyl)benzoic acid has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antiviral properties.
Medicine: It is used in the development of pharmaceutical drugs, particularly nucleoside analogs that have therapeutic applications.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2-(1-Phenylvinyl)benzoic acid involves its interaction with various molecular targets and pathways. For instance, in glycosylation reactions, the compound acts as a glycosyl donor, facilitating the formation of glycosidic bonds. The ortho-(1-phenylvinyl) group enhances the reactivity of the benzoic acid moiety, making it a versatile intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
Benzoic acid: The parent compound, which lacks the 1-phenylvinyl group.
2-Phenylbenzoic acid: Similar structure but with a phenyl group instead of a 1-phenylvinyl group.
Cinnamic acid: Contains a vinyl group conjugated to a phenyl ring but lacks the benzoic acid moiety.
Uniqueness
2-(1-Phenylvinyl)benzoic acid is unique due to the presence of both a benzoic acid moiety and a 1-phenylvinyl groupThe compound’s ability to act as a versatile glycosyl donor further distinguishes it from other benzoic acid derivatives .
属性
分子式 |
C15H12O2 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC 名称 |
2-(1-phenylethenyl)benzoic acid |
InChI |
InChI=1S/C15H12O2/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15(16)17/h2-10H,1H2,(H,16,17) |
InChI 键 |
GUMNEYUSMFGMJT-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078301.png)
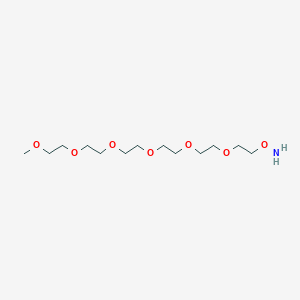
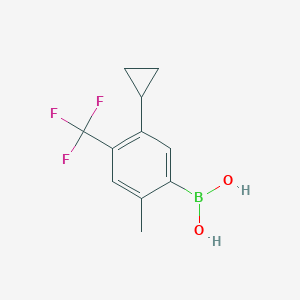
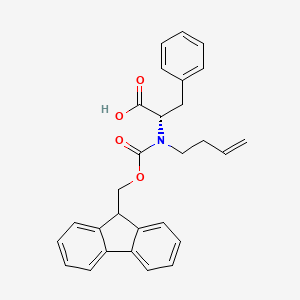
![1-(4-Hydroxy-3-methoxyphenyl)-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078334.png)
![N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide](/img/structure/B14078341.png)
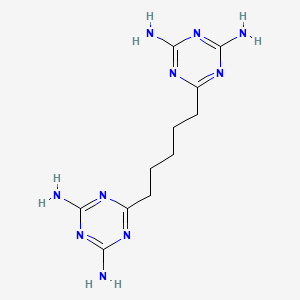
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078352.png)

![Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate](/img/structure/B14078361.png)
